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molecular formula C6H9NOS B8516301 2-Methylthio-4,5-dimethyloxazole

2-Methylthio-4,5-dimethyloxazole

Cat. No. B8516301
M. Wt: 143.21 g/mol
InChI Key: XYLFVYPPRKQXKJ-UHFFFAOYSA-N
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Patent
US04143047

Procedure details

4,5-Dimethyl-2-methylthiooxazole (4.21 g, 0.029 m) in dry chloroform (15 ml) was cooled to 0° C. and anhydrous sodium carbonate (8.0 g, 0.0755 m) added. 88.5% 3-Chloroperbenzoic acid (11.5 g, 0.059 m) in dry chloroform was then added over 45 minutes, and the mixture stirred for a further 45 minutes at 0° C. Solid sodium sulphite (5 g) was then added and the mixture allowed to warm to room temperature. The mixture was then filtered and the filtrate evaporated, the residue being chromatographed on silica using diethyl ether. The resulting solid was recrystallised from ethyl acetate/hexane as the title product, m.p. 42° C.
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4](SC)[O:5][C:6]=1[CH3:7].[C:10](=O)([O-])[O-].[Na+].[Na+].ClC1C=CC=C(C(OO)=O)C=1.[S:27]([O-:30])([O-])=[O:28].[Na+].[Na+]>C(Cl)(Cl)Cl>[CH3:1][C:2]1[N:3]=[C:4]([S:27]([CH3:10])(=[O:30])=[O:28])[O:5][C:6]=1[CH3:7] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
4.21 g
Type
reactant
Smiles
CC=1N=C(OC1C)SC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for a further 45 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue being chromatographed on silica
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallised from ethyl acetate/hexane as the title product, m.p. 42° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC=1N=C(OC1C)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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